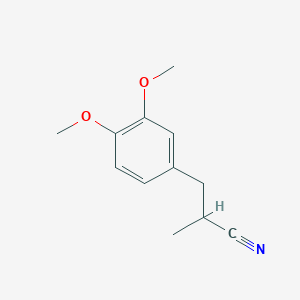![molecular formula C13H19NO3 B1375239 tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1487444-34-7](/img/structure/B1375239.png)
tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of 2-hydroxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: : The carbamate group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Amines.
Substitution: : Various substituted carbamates and amides.
Applications De Recherche Scientifique
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: : The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: : It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophiles, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyl group on the phenyl ring. Similar compounds include:
Benzyl carbamate: : Lacks the tert-butyl group.
N-phenyl carbamate: : Lacks the hydroxyl group.
N-methyl carbamate: : Lacks both the tert-butyl and hydroxyl groups.
These structural differences can lead to variations in reactivity, stability, and biological activity, making This compound distinct in its applications.
Propriétés
IUPAC Name |
tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-7-5-6-8-11(10)15/h5-8,15H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYTQAMAYIGTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487444-34-7 |
Source


|
| Record name | tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
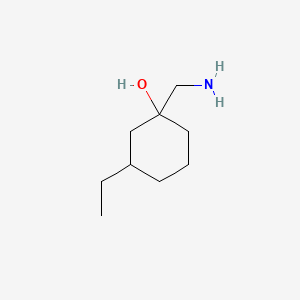
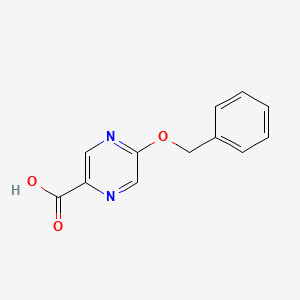
![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)
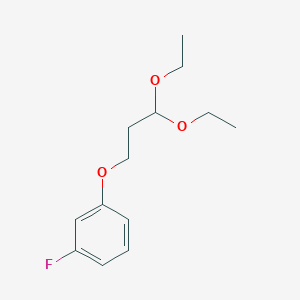
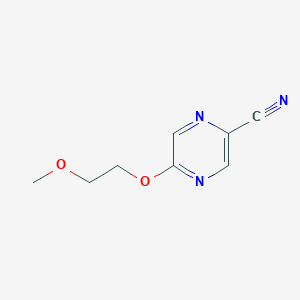


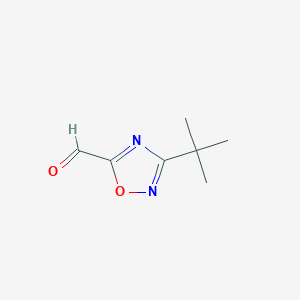




![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
